molecular formula C6H14ClN B7988889 rac trans-2,5-Dimethylpyrrolidine x HCl

rac trans-2,5-Dimethylpyrrolidine x HCl

Cat. No.: B7988889
M. Wt: 135.63 g/mol
InChI Key: AFHNFHHYTYQLIO-VQALBSKCSA-N
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Description

rac trans-2,5-Dimethylpyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac trans-2,5-Dimethylpyrrolidine hydrochloride typically involves the reaction of 2,5-dimethylpyrrole with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic catalysts such as hydrochloric acid

Industrial Production Methods: In industrial settings, the production of rac trans-2,5-Dimethylpyrrolidine hydrochloride may involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac trans-2,5-Dimethylpyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring is modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl halides under basic or acidic conditions

Major Products:

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted pyrrolidines

Scientific Research Applications

rac trans-2,5-Dimethylpyrrolidine hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of rac trans-2,5-Dimethylpyrrolidine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of the reaction. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

  • 2,5-Dimethylpyrrolidine
  • trans-2,5-Dimethylpyrrolidine
  • cis-2,5-Dimethylpyrrolidine

Uniqueness: rac trans-2,5-Dimethylpyrrolidine hydrochloride is unique due to its racemic nature, which allows it to interact with a broader range of molecular targets compared to its non-racemic counterparts. This makes it particularly valuable in research settings where the effects of both enantiomers are of interest.

Properties

IUPAC Name

(2R)-2,5-dimethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNFHHYTYQLIO-VQALBSKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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